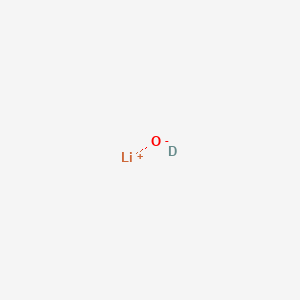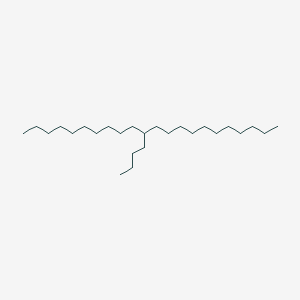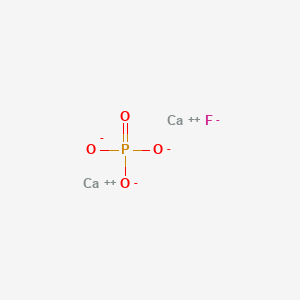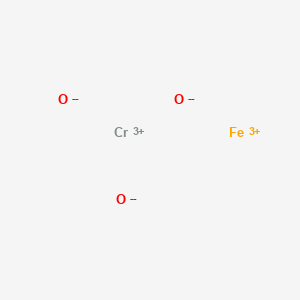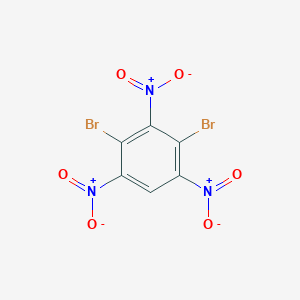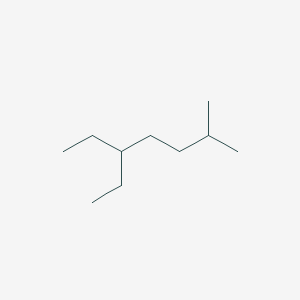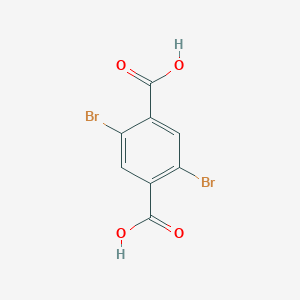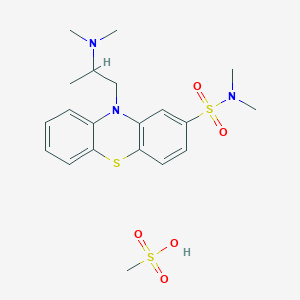
Fonazine mesylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fonazinmesylat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Phenothiazinderivaten mit Sulfonamidgruppen beinhaltet. Die wichtigsten Schritte sind:
Bildung des Phenothiazinkern: Dies beinhaltet die Cyclisierung von Diphenylamin mit Schwefel, um die Phenothiazinstruktur zu bilden.
Einführung der Sulfonamidgruppe: Der Phenothiazinkern wird dann unter kontrollierten Bedingungen mit Sulfonamidreagenzien umgesetzt, um die Sulfonamidgruppe einzuführen.
Bildung des Mesylatsalzes: Der letzte Schritt beinhaltet die Reaktion des Sulfonamidderivats mit Methansulfonsäure, um das Mesylatsalz zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Fonazinmesylat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet:
Bulk-Synthese von Phenothiazinderivaten: Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Reinigung und Kristallisation: Das Rohprodukt wird durch Umkristallisation und andere Trenntechniken gereinigt, um das Endprodukt in reiner Form zu erhalten.
Qualitätskontrolle: Um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten, werden strenge Qualitätskontrollmaßnahmen implementiert.
Chemische Reaktionsanalyse
Arten von Reaktionen
Fonazinmesylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Fonazinmesylat in seine entsprechenden Amine umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene Sulfonamidderivate.
Wissenschaftliche Forschungsanwendungen
Fonazinmesylat wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Phenothiazinderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Serotoninrezeptoren und sein Potenzial als Antiemetikum.
Medizin: Wird zur Behandlung von allergischen Hauterkrankungen eingesetzt und auf sein Potenzial zur Behandlung anderer Erkrankungen wie Migräne und psychiatrischer Störungen untersucht.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt
Wirkmechanismus
Fonazinmesylat übt seine Wirkungen hauptsächlich durch Antagonismus von Serotoninrezeptoren, insbesondere der 5-HT2-Rezeptoren, aus. Durch die Blockierung dieser Rezeptoren hemmt Fonazinmesylat die Wirkung von Serotonin, was zu seinen Antiemetika- und Antihistaminika-Effekten führt. Die Verbindung interagiert auch mit Histaminrezeptoren, was zu ihren therapeutischen Wirkungen bei allergischen Erkrankungen beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
Fonazine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Fonazine mesylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential as an antiemetic agent.
Medicine: Used in the treatment of allergic skin conditions and studied for its potential in treating other conditions such as migraines and psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Fonazine mesylate exerts its effects primarily through antagonism of serotonin receptors, particularly the 5-HT2 receptors. By blocking these receptors, this compound inhibits the action of serotonin, leading to its antiemetic and antihistaminic effects. The compound also interacts with histamine receptors, contributing to its therapeutic effects in allergic conditions .
Vergleich Mit ähnlichen Verbindungen
Fonazinmesylat ist Teil der Phenothiazinfamilie, zu der mehrere andere Verbindungen mit ähnlichen Strukturen und Eigenschaften gehören. Einige der ähnlichen Verbindungen sind:
Chlorpromazin: Wird als Antipsychotikum und Antiemetikum eingesetzt.
Promethazin: Bekannt für seine Antihistaminika- und Antiemetika-Eigenschaften.
Trifluoperazin: Wird hauptsächlich als Antipsychotikum eingesetzt.
Fluphenazin: Ein weiteres Antipsychotikum mit ähnlichen Eigenschaften.
Einzigartigkeit
Fonazinmesylat ist aufgrund seiner spezifischen Kombination von Serotonin-Antagonismus und Antihistaminika-Eigenschaften einzigartig, was es besonders wirksam bei der Behandlung von allergischen Hauterkrankungen und der Vorbeugung von Übelkeit und Erbrechen macht .
Eigenschaften
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2.CH4O3S/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;1-5(2,3)4/h6-12,14H,13H2,1-5H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVKXPDDVRUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7456-24-8 (Parent) | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10927092 | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-40-7 | |
| Record name | 10H-Phenothiazine-2-sulfonamide, 10-[2-(dimethylamino)propyl]-N,N-dimethyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONAZINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B28V86NGNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


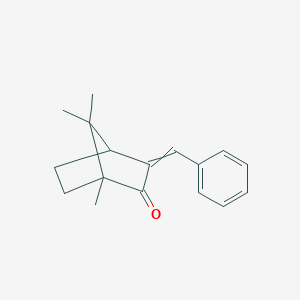
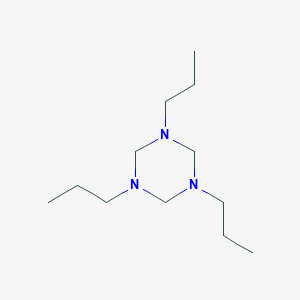
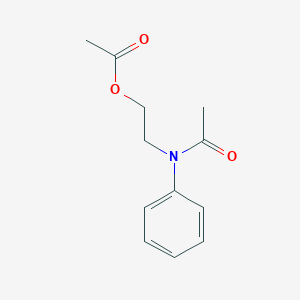
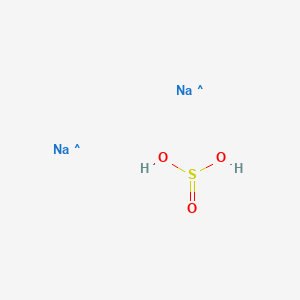
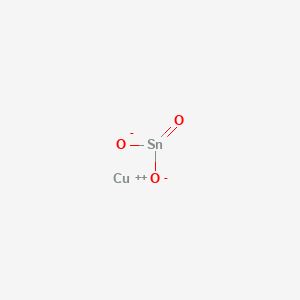
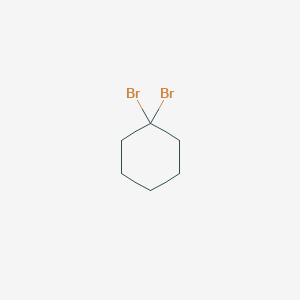
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
